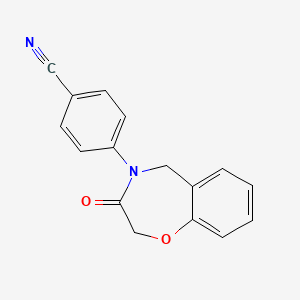

4-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been studied extensively for its ability to interact with specific receptors in the brain and modulate various physiological and biochemical processes.

Scientific Research Applications

Synthesis and Chemical Characterization

- Compounds related to 4-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile have been synthesized and characterized, showing diverse chemical properties and potential for further research applications. One study described the synthesis and spectral characterization of various phthalazinone derivatives, indicating a broad potential for chemical exploration (Mahmoud et al., 2012).

- Research on [1,4]Thiazino[2,3,4-ij]quinoline derivatives related to benzoxazepines highlighted the utility of these compounds in forming diverse heterocyclic structures, demonstrating the versatility of this chemical class (Katekar, 1972).

Applications in Medicinal Chemistry

- In the field of medicinal chemistry, these compounds have been explored for their potential therapeutic applications. For instance, benzoxazepine derivatives were investigated for their antibacterial activities, highlighting their potential as agents in pharmaceutical research (Khalil et al., 2009).

- Synthesis of benzoxazepine derivatives has also been conducted with the aim of developing new pharmaceutical agents, particularly in the context of central nervous system disorders. This indicates the potential of benzoxazepines in neuropharmacology (Liégeois et al., 1994).

Advanced Chemical Reactions and Syntheses

- Advanced synthetic techniques have been applied to benzoxazepine compounds, including acid-catalyzed rearrangements and intramolecular Michael reactions. These studies highlight the complex chemistry and potential for novel reaction pathways in this class of compounds (Misiti & Rimatori, 1972; Masuoka et al., 1986).

Potential in HIV Research

- Benzoxazepine derivatives have also been studied as non-nucleoside inhibitors of HIV-1 reverse transcriptase, demonstrating the significance of this class of compounds in antiviral research and their potential in addressing global health challenges (Klunder et al., 1992).

Mechanism of Action

Target of Action

This compound is a type of 1,4-benzoxazepin-5(4H)-one , a class of molecules known for their wide spectrum of biological activities . .

Mode of Action

It’s known that the formation of this compound involves a chemodivergent benzannulation of ortho-fluorobenzamides with 2-propyn-1-ol . This process produces seven-membered benzo-fused heterocycles of 1,4-benzoxazepin-5(4H)-ones .

Result of Action

It’s known that 1,4-benzoxazepin-5(4h)-ones, a class of molecules to which this compound belongs, have a wide spectrum of biological activities .

properties

IUPAC Name |

4-(3-oxo-5H-1,4-benzoxazepin-4-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c17-9-12-5-7-14(8-6-12)18-10-13-3-1-2-4-15(13)20-11-16(18)19/h1-8H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOYFRSOCPHGLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC(=O)N1C3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2408985.png)

![5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2408986.png)

![6-ethyl 3-methyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2408987.png)

![[4-(1-Adamantyl)-2-nitrophenyl]methylamine](/img/structure/B2408988.png)

![N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2408990.png)

![2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2408993.png)

![Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate](/img/structure/B2408994.png)

![2-methyl-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2408995.png)

![trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2408997.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2409004.png)